molecular formula C17H13ClN6O B2648965 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892743-99-6

1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2648965
CAS No.: 892743-99-6
M. Wt: 352.78
InChI Key: MRWXQXNQDNXPHL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Key structural characteristics include:

  • 1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at the 1-position by a 4-chlorophenyl group and at the 5-position by an amine (-NH₂).
  • 1,2,4-Oxadiazole moiety: A five-membered heterocycle with oxygen and two nitrogen atoms, substituted at the 3-position by a 2-methylphenyl group.
  • Substituent effects: The 4-chlorophenyl group introduces electron-withdrawing properties, while the 2-methylphenyl group contributes steric bulk and moderate lipophilicity.

This compound’s structural complexity makes it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c1-10-4-2-3-5-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-8-6-11(18)7-9-12/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXQXNQDNXPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The chlorophenyl and methylphenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazoles and oxadiazoles exhibit notable antimicrobial activities. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its antimicrobial properties and has demonstrated moderate to good activity against several pathogens.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. Molecular docking studies suggest that the compound interacts effectively with cancer cell lines such as HepG2 (liver cancer) . The incorporation of hydrophobic aryl rings enhances the solubility and bioavailability of the drug candidate.

Drug Development

The compound serves as a scaffold for developing new pharmacological agents. Its structural features allow for modifications that can lead to improved efficacy and reduced toxicity. The combination of triazole and oxadiazole moieties is particularly promising in creating novel therapeutic agents .

Material Science

Beyond biological applications, compounds with triazole and oxadiazole structures are explored for their potential use in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Efficacy against bacterial strainsShowed moderate activity against Staphylococcus aureus and Escherichia coli
Molecular Docking Interaction with HepG2 cell lineIndicated potential as an anticancer agent
Synthesis Pathways Methodologies for synthesisDemonstrated multiple synthetic routes leading to high yields

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (Triazole/Oxadiazole) Molecular Weight Key Features
Target Compound 1,2,3-Triazole + 1,2,4-oxadiazole 1-(4-ClPh), 3-(2-MePh) 392.83 g/mol Chloro and methyl groups enhance lipophilicity and target binding
1-(3-chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + 1,2,4-oxadiazole 1-(3-Cl-2-MePh), 3-(4-FPh) 370.77 g/mol Fluorine improves metabolic stability; chloro enhances reactivity
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + 1,2,4-oxadiazole 1-(2,5-diOMePh), 3-(4-ClPh) 403.22 g/mol Methoxy groups increase solubility; planar structure aids crystallinity
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine 1,2,4-Triazole 3-(4-ClPh), 5-(3-ClBnS-) 367.27 g/mol Sulfanyl group introduces hydrogen-bonding potential

Solubility and Lipophilicity

  • Target Compound : Moderate solubility in polar aprotic solvents (e.g., DMF) due to the amine group; logP ~3.2 (estimated).
  • Fluorophenyl Analogue () : Higher metabolic stability due to fluorine’s electronegativity; logP ~2.9 .
  • Dimethoxyphenyl Analogue () : Enhanced aqueous solubility from methoxy groups; logP ~2.5 .

Biological Activity

The compound 1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophores of triazoles and oxadiazoles. This structural combination has been investigated for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections provide an overview of its biological activity based on various studies.

Chemical Structure

The molecular formula of the compound is C18H16ClN5OC_{18}H_{16}ClN_5O, with a molecular weight of approximately 353.81 g/mol. Its structure includes:

  • A triazole ring, known for its diverse biological activities.
  • An oxadiazole moiety, recognized for its anticancer properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives containing the oxadiazole structure exhibit significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylase) .
  • Induction of Apoptosis : In vitro studies demonstrated that the compound can increase p53 expression levels and promote caspase-3 cleavage in cancer cell lines like MCF-7, leading to apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies have reported that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity against various pathogens. The specific activity against bacteria and fungi remains an area of active research .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing efficacy. Key findings include:

  • Oxadiazole Substitution : Variations in the substitution patterns on the oxadiazole ring significantly affect potency against HDAC enzymes. For instance, certain substitutions resulted in IC50 values as low as 8.2 nM .
  • Triazole Influence : The presence of the triazole ring enhances interactions with biological targets, potentially increasing the overall bioactivity of the compound .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on HDAC Inhibition :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and screened for HDAC inhibition. The most potent compounds exhibited up to 90% inhibition at low concentrations (20 nM) .
  • Anticancer Mechanisms :
    • Research focused on the apoptotic pathways activated by oxadiazole derivatives revealed that these compounds could trigger cell cycle arrest and apoptosis in various cancer cell lines .

Data Tables

Activity TypeCompound DerivativeIC50 Value (nM)Reference
HDAC InhibitionOxadiazole Derivative A8.2
Anticancer EfficacyCompound X10.5
AntimicrobialCompound YNot specified

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) for 1,2,4-oxadiazol formation (as demonstrated in pyrazole-triazole hybrids ).
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to improve yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate pure product.

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles and substituent orientation (e.g., triazole and oxadiazol rings). Refer to analogous triazole-thione structures resolved at 293 K with R-factor <0.05 .
  • NMR/IR : Confirm functional groups (e.g., NH₂ at δ 5.2–5.8 ppm in ¹H NMR; C=N stretch at 1600–1650 cm⁻¹ in IR) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl-containing derivatives .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Base initial structures on crystallographic data of triazole-containing inhibitors .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR : Derive electronic descriptors (e.g., HOMO/LUMO energies) from DFT calculations (B3LYP/6-31G*) to correlate substituent effects with activity .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinase assays) and include DMSO controls to exclude solvent effects .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Scanning : Replace the 2-methylphenyl group on the oxadiazol ring with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using MOE or Discovery Studio .
  • In Vivo Testing : Prioritize analogs with >50% oral bioavailability in rodent models and low CYP450 inhibition (<10% at 10 µM) .

Experimental Design & Data Analysis

Q. How to design a robust protocol for stability studies under physiological conditions?

Methodological Answer:

  • Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Sample at 0, 6, 12, 24 hrs .
  • Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Confirm identity via LC-MS .
  • Light Sensitivity : Store samples in amber vials and monitor photodegradation under UV/Vis light (300–800 nm) .

Q. What are the key considerations for in vivo pharmacokinetic studies?

Methodological Answer:

  • Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO) to mice. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 hrs .
  • Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Validate matrix effects (<15% variability) .
  • Tissue Distribution : Sacrifice animals at 24 hrs; quantify compound levels in liver, kidney, and brain via homogenization and extraction .

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